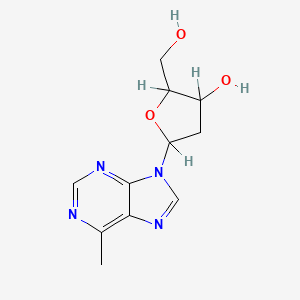

6-Methylpurine 2'-deoxyriboside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-6-10-11(13-4-12-6)15(5-14-10)9-2-7(17)8(3-16)18-9/h4-5,7-9,16-17H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXRKKYXNZWKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936214 | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16006-64-7 | |

| Record name | NSC103543 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylpurine 2'-deoxyriboside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Tautomeric Forms of 6-Methylpurine 2'-deoxyriboside in Solution

Abstract

6-Methylpurine 2'-deoxyriboside (6-MPdR), a synthetic nucleoside analog, presents a fascinating case study in the phenomenon of tautomerism. As structural isomers that readily interconvert, tautomers play a critical, yet often underestimated, role in molecular recognition, biological activity, and drug efficacy.[1][2][3] The purine ring system of 6-MPdR, with its multiple nitrogen atoms, can exist in a dynamic equilibrium between several tautomeric forms, primarily differing in the location of a proton. This guide provides a comprehensive technical overview of the tautomeric landscape of 6-MPdR in solution. We will delve into the structural characteristics of the principal tautomers, explore the key environmental factors that influence their equilibrium, and detail the state-of-the-art experimental and computational methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how tautomerism impacts the chemical behavior and biological potential of purine nucleoside analogs.

The Significance of Tautomerism in Purine Nucleosides

Tautomerism is a form of structural isomerism where isomers, known as tautomers, differ in the position of a proton and the location of a double bond.[1][2] This phenomenon is particularly prevalent in heterocyclic compounds like purines and pyrimidines, the building blocks of DNA and RNA.[1] The ability of these molecules to exist in different tautomeric forms has profound implications for their biological functions.

1.1 Why Tautomerism Matters in Biological Systems and Drug Design

The precise arrangement of proton donors and acceptors on a nucleobase is fundamental to the hydrogen-bonding patterns that define the Watson-Crick base pairing in the DNA double helix.[2] The transient formation of rare or "minor" tautomers has been hypothesized to be a source of spontaneous mutations during DNA replication, as they can lead to mismatched base pairings.[1][2]

For drug development professionals, understanding tautomerism is crucial. The different tautomers of a drug molecule can exhibit distinct:

-

Pharmacokinetics: Affecting absorption, distribution, metabolism, and excretion.[3]

-

Pharmacodynamics: The dominant tautomer at physiological pH will determine how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket.[3]

-

Solubility and Stability: Tautomeric forms can have different physical properties.

1.2 Introduction to this compound (6-MPdR)

This compound is a synthetic analog of the natural purine deoxyadenosine. It is of interest in medicinal chemistry, particularly as a prodrug in cancer gene therapy approaches.[4] Its biological activity is often linked to its metabolic activation within target cells.[4][5] The methyl group at the 6-position prevents the typical amino group interactions seen in adenine, making the tautomeric behavior of the purine ring's nitrogen atoms a primary determinant of its intermolecular interactions.

The Tautomeric Landscape of this compound

The core of 6-MPdR's chemical versatility lies in the potential for its purine ring to be protonated at different nitrogen atoms. The principal tautomeric equilibrium for neutral purine derivatives involves the N7-H and N9-H forms.[6][7] This is due to the glycosidic bond at the N9 position of the 2'-deoxyribose sugar, which precludes tautomerism involving this nitrogen. Therefore, the key equilibrium to consider for 6-MPdR is between the N1-H, N3-H, and N7-H tautomers.

Caption: Principal tautomeric forms of this compound in equilibrium.

2.1 Factors Influencing Tautomeric Equilibrium in Solution

The relative populations of these tautomers are not static and are highly sensitive to the surrounding chemical environment.

-

pH: The acidity or basicity of the solution is a dominant factor. Protonation or deprotonation of the purine ring can dramatically shift the equilibrium. For instance, at lower pH, protonation is more likely, potentially favoring specific tautomeric forms.

-

Solvent Polarity: The polarity of the solvent plays a significant role in stabilizing different tautomers. Polar solvents can form hydrogen bonds with the N-H protons and lone pairs of the purine ring, thereby stabilizing certain forms over others.[6][8][9] In non-polar solvents, intramolecular interactions and inherent stability become more dominant.

-

Temperature: Temperature can influence the equilibrium constant of the tautomeric interconversion. Low-temperature studies are often employed to slow down the interconversion rate, allowing for the individual detection of different tautomers.[10]

Experimental Approaches for Characterizing Tautomeric Forms

Directly observing and quantifying tautomers in solution is challenging because they are often in rapid equilibrium.[1] However, several powerful spectroscopic techniques can be employed.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution. By probing the magnetic properties of atomic nuclei, it provides detailed structural information.

-

The Power of ¹H and ¹⁵N NMR: ¹H NMR can be used to observe the chemical shifts of the N-H protons, which are highly sensitive to their location on the purine ring. However, rapid exchange with solvent protons (especially in water) can broaden these signals. Low-temperature NMR in aprotic solvents like DMF-d₇ can slow this exchange, allowing for the resolution of signals from individual tautomers.[10] ¹⁵N NMR is particularly informative as the chemical shifts of the nitrogen atoms in the purine ring are direct reporters of the protonation site.[7]

-

Self-Validating Protocol for NMR-based Tautomer Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of 6-MPdR in a deuterated aprotic solvent (e.g., DMSO-d₆ or DMF-d₇) to a known concentration (e.g., 10 mM). Causality: Aprotic solvents are chosen to minimize the exchange of the N-H proton with solvent deuterium, which would obscure the signal.

-

Add a known concentration of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the time-averaged signals.

-

Perform a variable temperature (VT) NMR experiment, gradually lowering the temperature (e.g., in 10 K increments from 298 K down to 213 K). Causality: Lowering the temperature slows the rate of interconversion between tautomers. If the rate becomes slow on the NMR timescale, separate signals for each tautomer will appear.[10]

-

At the lowest temperature where distinct signals are observed, acquire a high-resolution ¹H spectrum and, if using a ¹⁵N-labeled sample, a ¹H-¹⁵N HSQC or HMBC spectrum to correlate proton and nitrogen signals.

-

-

Data Analysis and Validation:

-

Assign the signals at low temperature to specific tautomers based on characteristic chemical shifts and coupling constants reported for similar purine systems.[10]

-

Integrate the signals corresponding to each distinct tautomer to determine their relative populations.

-

Validate the assignments by comparing the population-weighted average of the low-temperature chemical shifts to the observed time-averaged chemical shifts at ambient temperature. They should be in close agreement.

-

-

| Parameter | Expected Observation for N7-H Tautomer | Expected Observation for N1-H Tautomer | Reference |

| ¹H Chemical Shift (N-H) | Distinct downfield signal | Different distinct downfield signal | [10] |

| ¹³C Chemical Shift (C5, C8) | Characteristic shifts due to proximity to N7-H | Different shifts due to proton at N1 | [10] |

| ¹⁵N Chemical Shift (N7) | Shift indicative of a protonated nitrogen | Shift indicative of an unprotonated nitrogen | [7] |

| ¹⁵N Chemical Shift (N1) | Shift indicative of an unprotonated nitrogen | Shift indicative of a protonated nitrogen | [7] |

3.2 Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. Since different tautomers have different electronic structures, they will absorb light at different wavelengths.[11]

-

Probing Tautomers through Spectroscopic Shifts: By systematically changing the pH of the solution and recording the UV-Vis spectrum at each step, one can observe shifts in the absorption maxima (λ_max).[12] These shifts correspond to changes in the dominant tautomeric form or protonation state of the molecule. By analyzing the resulting titration curves, one can determine the pKa values associated with these transitions.

Caption: Workflow for pH-titration UV-Vis spectroscopy to study tautomerism.

Computational Chemistry as a Predictive Tool

Alongside experimental methods, computational chemistry provides powerful insights into the relative stabilities of tautomers.

-

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different tautomers in the gas phase and in solution (using models like the Polarizable Continuum Model, PCM).[8] These calculations can predict which tautomer is energetically most favorable under specific conditions.[6][13]

Implications for Drug Development and Biological Research

The tautomeric state of 6-MPdR is not merely a chemical curiosity; it has direct consequences for its biological activity.

-

Receptor Binding and Enzyme Inhibition: The hydrogen bonding pattern of 6-MPdR is dictated by its dominant tautomeric form. An enzyme's active site is a precisely structured environment. The "correct" tautomer of 6-MPdR will present the appropriate hydrogen bond donors and acceptors for optimal binding and inhibition, while the "incorrect" tautomer may bind weakly or not at all.[3]

Caption: Impact of tautomerism on binding to a hypothetical enzyme active site.

-

Design Considerations for 6-MPdR Analogs: When designing new analogs based on the 6-MPdR scaffold, medicinal chemists must consider how structural modifications will influence the tautomeric equilibrium. Adding electron-withdrawing or electron-donating groups to the purine ring can shift the pKa of the nitrogen atoms, thereby altering the tautomer populations at physiological pH and potentially modulating biological activity.[6]

Conclusion and Future Directions

The tautomerism of this compound is a critical aspect of its chemical identity and biological function. A multi-pronged approach combining high-resolution NMR spectroscopy, pH-dependent UV-Vis spectroscopy, and quantum mechanical calculations is essential for a complete understanding of its behavior in solution. For drug development professionals, recognizing and characterizing the tautomeric forms of lead compounds like 6-MPdR is a vital step in the rational design of more potent and selective therapeutic agents. Future research should focus on time-resolved spectroscopic techniques to directly measure the kinetics of tautomer interconversion and on co-crystallization studies to definitively identify the tautomeric form that binds to specific biological targets.

References

-

Bantia, S., Miller, R.L., Parker, W.B., & An, S. (2016). 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase. Bioorganic & Medicinal Chemistry Letters, 26(6), 1583-1588. [Link]

-

Singh, V., Fedeles, B. I., & Essigmann, J. M. (2015). Role of tautomerism in RNA biochemistry. RNA biology, 12(5), 489–498. [Link]

-

Mondal, S., & Sahu, S. (2019). Anomalous excited state behaviour of purine tautomers – an excited dynamics study. ChemRxiv. [Link]

-

Saha, A., & Talukdar, D. (2014). Theoretical studies on the tautomerization of guanine nucleobase. Physical Chemistry: An Indian Journal, 9(7), 247-254. [Link]

-

Szatylowicz, H., & Krygowski, T. M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6219. [Link]

-

G.W. Buchanan. (1989). Studies of the tautomerism of purine and the protonation of purine, and its 7- and 9-methyl derivatives, by nitrogen-15 nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 111(11), 4497-4501. [Link]

-

Singh, V., & Essigmann, J. M. (2021). Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs. Frontiers in Chemistry, 9, 778393. [Link]

-

G.W. Buchanan, et al. (2004). Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy. Tetrahedron Letters, 45(33), 6259-6263. [Link]

-

Mahmoudi Aval, M., et al. (2020). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

-

Parker, W. B., et al. (2016). 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase. PubMed. [Link]

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. [Link]

-

Tyler, B. J., et al. (2004). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Nucleosides, Nucleotides and Nucleic Acids, 23(1-2), 333-345. [Link]

-

Huag, T. R., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102237. [Link]

-

Heidari, S., & Heidarzadeh, A. (2017). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). ResearchGate. [Link]

-

Kumar, A. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

-

Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 35(10), 2872-2878. [Link]

-

Szatylowicz, H., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(32), 21118-21130. [Link]

-

Mary, Y. S., et al. (2015). Structural conformations, tautomerization and vibrational spectral study of 6-amino-1-methylpurine with density functional theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 85-96. [Link]

-

Iglesias, R., et al. (2023). Biological Activities of Ribosome-Inactivating Proteins. MDPI. [Link]

-

Adalbéron, S., et al. (2015). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 17(31), 20215-20224. [Link]

-

Ball, D. W. (2023). Visible and Ultraviolet Molecular Spectroscopy. Taylor & Francis eBooks. [Link]

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. [Link]

-

Antosiewicz, J. M., & Shugar, D. (2016). UV-Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore. Biophysical Reviews, 8(2), 151-161. [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. chemrxiv.org [chemrxiv.org]

Methodological & Application

Using 6-Methylpurine 2'-deoxyriboside as a probe in DNA polymerase assays

Application Note: Probing DNA Polymerase Fidelity Mechanisms using 6-Methylpurine 2'-deoxyriboside (6MePdR)

Abstract

This guide details the application of This compound (6MePdR) , a non-polar isostere of 2'-deoxyadenosine (dA), as a mechanistic probe in DNA polymerase assays. Unlike natural nucleosides, 6MePdR lacks the capacity for Watson-Crick hydrogen bonding while retaining the steric volume and shape of a purine. By utilizing 6MePdR in single-turnover kinetic assays, researchers can decouple the contributions of steric shape complementarity from hydrogen bonding during nucleotide selection, providing critical insights into the fidelity mechanisms of viral and human polymerases.

Introduction: The Fidelity Puzzle

High-fidelity DNA polymerases replicate genomes with error rates as low as

This compound (6MePdR) serves as a "molecular ruler" to test the Geometric Selection Hypothesis .

-

Structure: 6MePdR replaces the N1 nitrogen and the C6 exocyclic amino group of Adenine with a C-H and C-Methyl group, respectively.

-

Property: It is highly hydrophobic and cannot form hydrogen bonds with Thymine (T).

-

Function: If a polymerase incorporates T opposite 6MePdR with high efficiency, it indicates that the enzyme selects nucleotides primarily based on shape and size rather than hydrogen bonding.

Mechanism of Action

The utility of 6MePdR lies in its ability to isolate steric effects.

-

Natural Pairing (dA:dT): Relies on shape complementarity + 2 Hydrogen Bonds.

-

Probe Pairing (6MePdR:dT): Relies on shape complementarity only.

Diagram 1: Structural Logic of the 6MePdR Probe

Caption: Comparison of natural Adenine-Thymine pairing versus the 6MePdR-Thymine probe interaction. The probe tests if shape alone is sufficient for enzymatic catalysis.

Experimental Protocol: Single-Turnover Kinetics

To accurately measure the intrinsic specificity of a polymerase, single-turnover conditions (

Materials Required

-

Enzyme: Purified DNA Polymerase (e.g., Klenow exo-, T7, Dpo4).

-

Template: Synthetic oligonucleotide containing 6MePdR at position

.-

Sequence Example:5'-GCGC-6MePdR-GCGC-3'

-

-

Primer: Complementary sequence ending at position

, 5'-radiolabeled ( -

Nucleotides: Ultrapure dTTP (Correct shape) and dCTP (Mismatch control).

-

Quench Solution: 95% Formamide, 20 mM EDTA, Bromophenol Blue.

Protocol Steps

Step 1: Substrate Annealing

-

Mix

P-labeled Primer and Template (1:1.2 ratio) in Annealing Buffer (10 mM Tris, 50 mM NaCl). -

Heat to 95°C for 5 min.

-

Cool slowly to room temperature over 1 hour to ensure proper hybridization.

Step 2: Reaction Assembly (Single-Turnover)

-

Enzyme Mix (2X): 200 nM Polymerase, Reaction Buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl

, 1 mM DTT). -

DNA Mix (2X): 20 nM Annealed Primer/Template, Reaction Buffer.

-

Nucleotide Mix: Variable concentrations of dTTP (e.g., 5 µM to 500 µM).

Step 3: Kinetic Assay Execution

-

Note: For fast polymerases (

), use a Rapid Chemical Quench Flow instrument. For slower enzymes, manual pipetting is sufficient.

-

Pre-incubate Enzyme Mix and DNA Mix at 37°C for 5 minutes.

-

Mix Enzyme and DNA (1:1 volume) to form the Binary Complex (

). Incubate 10s. -

Initiate: Add Nucleotide Mix to the Binary Complex.

-

Quench: At defined time points (e.g., 0.1s, 0.5s, 1s, 5s, 10s), transfer an aliquot into Quench Solution.

Step 4: Electrophoresis & Detection

-

Heat quenched samples to 95°C for 3 minutes.

-

Load 3 µL onto a 20% Denaturing Urea-PAGE sequencing gel.

-

Run at 60W until bromophenol blue reaches the bottom.

-

Expose gel to a PhosphorScreen and scan (e.g., Typhoon Imager).

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for determining kinetic parameters using radiolabeled primer extension.

Data Analysis & Interpretation

Determine Observed Rate ( )

Quantify the intensity of the Product Band (

Determine Kinetic Constants ( )

Plot

- : Maximum polymerization rate (catalytic step).

- : Equilibrium dissociation constant for the incoming nucleotide.

Calculate Specificity

The catalytic efficiency is defined as

Representative Data

The following table illustrates expected trends for a high-fidelity polymerase (like Klenow fragment) versus a lower-fidelity Y-family polymerase (like Dpo4).

| Template Base | Incoming dNTP | Polymerase Type | Efficiency ( | Interpretation | ||

| dA (Natural) | dTTP | High-Fidelity (Klenow) | 5 | 50 | Reference Standard | |

| 6MePdR | dTTP | High-Fidelity (Klenow) | 80 | 2 | Steric Check: Significant rate drop indicates H-bonds are required for transition state stabilization. | |

| 6MePdR | dTTP | Y-Family (Dpo4) | 20 | 5 | Shape Selective: Moderate drop; enzyme relies more on shape than H-bonds. | |

| 6MePdR | dCTP | High-Fidelity | >1000 | <0.01 | N.D. | Negative Control: Confirms 6MePdR is not simply promiscuous. |

Key Insight: If the polymerase were solely dependent on Hydrogen Bonding, the incorporation of T opposite 6MePdR would be near zero (similar to a mismatch). The fact that it often occurs at measurable rates (albeit slower) confirms the Steric Gate role in fidelity.

Troubleshooting & Optimization

-

No Extension Observed:

-

Cause: The polymerase may have an absolute requirement for H-bonding (e.g., some RNA polymerases).

-

Fix: Increase

to saturation levels (up to 1 mM) or switch to a more permissive enzyme (e.g., Klenow exo-).

-

-

High Background/Degradation:

-

Cause: Nuclease contamination or instability of the 6MePdR probe.

-

Fix: Ensure the enzyme is exonuclease-deficient (exo-). Use fresh buffer with DTT.

-

-

Biphasic Kinetics:

-

Cause: Enzyme fraction is not 100% active.

-

Fix: Use the "Burst Amplitude" to determine active enzyme concentration, or repurify the polymerase.

-

References

-

Kool, E. T. (2002). Active site tightness and substrate fit in DNA replication. Annual Review of Biochemistry, 71, 191-219. Link

-

Morales, J. C., & Kool, E. T. (1998). Efficient replication between non-hydrogen-bonded nucleoside shape mimics. Nature Structural Biology, 5, 950-954. Link

-

Johnson, K. A. (1993). Conformational coupling in DNA polymerase fidelity. Annual Review of Biochemistry, 62, 685-713. Link

-

Delaney, J. C., et al. (2009). The thermodynamic basis of DNA polymerase fidelity: The role of hydrogen bonding and shape complementarity. Journal of the American Chemical Society, 131(37), 13274-13283. Link

-

Washington, M. T., et al. (2003). Kinetic mechanism of DNA polymerase

(eta): Implications for the catalytic mechanism of Y-family polymerases. Molecular and Cellular Biology, 23(1), 307-316. Link

Sources

Crystallization of 6-Methylpurine 2'-deoxyriboside Complexes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the theory and practical application of crystallizing 6-Methylpurine 2'-deoxyriboside (6-MPdR) in complex with its target proteins, primarily focusing on Purine Nucleoside Phosphorylase (PNP). As a key enzyme in the purine salvage pathway, PNP is a significant target for drug development, and understanding its interaction with substrates like 6-MPdR at an atomic level is crucial.[1][2][3][4] The protocols outlined herein are designed to provide a robust starting point for obtaining high-quality crystals suitable for X-ray diffraction studies.

Scientific Foundation: The Rationale Behind Crystallizing 6-MPdR Complexes

This compound is a purine nucleoside analog with established antitumor activity, acting as a prodrug that is converted to the cytotoxic 6-methylpurine.[5][6][7] This conversion is often mediated by Purine Nucleoside Phosphorylase (PNP).[8][9] Structural elucidation of the 6-MPdR-PNP complex is therefore of high interest for several reasons:

-

Structure-Based Drug Design: Understanding the binding mode of 6-MPdR within the active site of PNP can inform the design of more potent and selective inhibitors or improved prodrugs.[10]

-

Enzyme Mechanism: High-resolution crystal structures can provide snapshots of the enzyme-substrate interaction, illuminating the catalytic mechanism of PNP.[1][2]

-

Selectivity and Resistance: Comparing the binding of 6-MPdR to PNPs from different species (e.g., human vs. bacterial) can aid in the development of species-specific inhibitors, a crucial aspect in anti-infective drug discovery.[10]

Core Crystallization Strategies for 6-MPdR Complexes

The most effective method for obtaining crystals of a protein-ligand complex is often co-crystallization, where the protein and ligand are mixed prior to setting up crystallization trials. Soaking a ligand into pre-existing apo-protein crystals is a viable alternative, particularly if the apo-protein crystallizes readily and the crystal lattice is robust enough to allow ligand diffusion without shattering.

Co-Crystallization: The Primary Approach

Co-crystallization is generally the preferred method for protein-ligand complexes as it ensures the formation of a homogenous complex in solution before crystallization is initiated. This is particularly important if the ligand induces a conformational change in the protein upon binding.

Workflow for Co-Crystallization of 6-MPdR with a Target Protein (e.g., PNP)

Caption: Diagram of a hanging drop vapor diffusion setup.

Protocol 2: Co-crystallization using Sitting Drop Vapor Diffusion

The sitting drop method is another common vapor diffusion technique, often preferred for high-throughput screening due to its compatibility with robotic systems. [11] Step-by-Step Procedure:

-

Complex Formation: Follow the same procedure as in Protocol 1.

-

Sitting Drop Setup:

-

Pipette 80-100 µL of the reservoir solution into the reservoir of a sitting drop plate.

-

Pipette 1 µL of the protein-ligand complex solution into the sitting drop post.

-

Add 1 µL of the reservoir solution to the drop on the post.

-

Seal the well with optically clear tape.

-

-

Incubation and Observation: Incubate and monitor as described for the hanging drop method.

Sitting Drop Vapor Diffusion Setup

Caption: Diagram of a sitting drop vapor diffusion setup.

Screening and Optimization

Initial crystallization trials should employ sparse matrix screens, which are commercially available kits containing a wide range of precipitants, buffers, and salts. Based on successful crystallization of PNP with other purine analogs, the following conditions are recommended as a starting point for screening. [10][12] Table 1: Recommended Starting Screening Conditions for 6-MPdR-PNP Complexes

| Condition No. | Precipitant | Buffer | Salt/Additive |

| 1 | 1.6 - 2.2 M Ammonium Sulfate | 0.1 M HEPES pH 7.0 - 8.0 | - |

| 2 | 15 - 25% (w/v) PEG 3350 | 0.1 M Bis-Tris pH 6.5 | 0.2 M Lithium Sulfate |

| 3 | 20 - 30% (w/v) PEG 4000 | 0.1 M Sodium Acetate pH 4.5 - 5.5 | 0.2 M Ammonium Acetate |

| 4 | 1.0 - 1.4 M Sodium Citrate | 0.1 M Tris-HCl pH 8.5 | - |

| 5 | 2.0 M Sodium Chloride | 0.1 M Sodium Acetate pH 4.6 | - |

| 6 | 25% (v/v) MPD | 0.1 M HEPES pH 7.5 | 0.1 M Calcium Chloride |

Once initial crystals ("hits") are obtained, they often require optimization to improve their size and diffraction quality. Key parameters to vary during optimization include:

-

Precipitant Concentration: Fine-tune the concentration of the primary precipitant in small increments (e.g., ± 2-5%).

-

pH: Screen a range of pH values around the initial hit condition.

-

Protein and Ligand Concentration: Vary the concentrations of both the protein and 6-MPdR.

-

Additives: Test the effect of small molecules, salts, or detergents that can sometimes improve crystal quality.

-

Temperature: Attempt crystallization at different temperatures (e.g., 4°C, 12°C, 20°C).

Data Collection and Structure Determination

Once suitable crystals are obtained, they need to be cryo-protected before being flash-cooled in liquid nitrogen for X-ray data collection. A common cryo-protectant is the reservoir solution supplemented with 20-30% (v/v) glycerol or ethylene glycol. Data is then collected at a synchrotron source, and the structure is typically solved by molecular replacement using a known structure of the target protein as a search model.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Amorphous Precipitate | Protein/ligand concentration too high; equilibration too fast. | Decrease protein/ligand concentration; reduce precipitant concentration; set up drops with a 2:1 protein:reservoir ratio. |

| Showers of Microcrystals | Too many nucleation sites; high supersaturation. | Reduce protein/ligand concentration; use microseeding with a lower precipitant concentration; add a small amount of a viscogen like glycerol to the drop. |

| No Crystals or Precipitate | Protein/ligand concentration too low; insufficient supersaturation. | Increase protein/ligand concentration; increase precipitant concentration; try a different crystallization screen. |

| Crystals Do Not Diffract Well | Poor crystal packing; high mosaicity. | Optimize crystallization conditions (see section 4); try additives; anneal crystals by briefly exposing them to room temperature before re-cooling. |

This guide provides a comprehensive framework for approaching the crystallization of this compound complexes. Success in macromolecular crystallization often requires systematic screening, careful optimization, and a degree of patience. By leveraging the knowledge from related structures and applying these established techniques, researchers can significantly increase their chances of obtaining high-quality crystals for structural analysis.

References

-

Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase. MDPI. [Link]

-

1PBN: PURINE NUCLEOSIDE PHOSPHORYLASE. RCSB PDB. [Link]

-

This compound. PubChem. [Link]

-

Crystallization conditions and collected X-rays diffraction resolution. ResearchGate. [Link]

-

Enzymatic synthesis of 2'-deoxyadenosine and 6-methylpurine-2'-deoxyriboside by Escherichia coli DH5alpha overexpressing nucleoside phosphorylases from Escherichia coli BL21. PubMed. [Link]

-

Crystallization and preliminary X-ray studies of purine nucleoside phosphorylase from Cellulomonas sp. PubMed. [Link]

-

Purine-nucleoside phosphorylase. M-CSA Mechanism and Catalytic Site Atlas. [Link]

-

6PUR: Human TRPM2 bound to ADPR. RCSB PDB. [Link]

-

A crystallization screen based on alternative polymeric precipitants. University of Würzburg. [Link]

-

Strained Conformations of Nucleosides in Active Sites of Nucleoside Phosphorylases. MDPI. [Link]

-

6CNP: Crystal structure of MBD2 complex with methylated CpG island. RCSB PDB. [Link]

-

Synthesis of 6-methylpurine-β-D-riboside. ResearchGate. [Link]

-

Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase. PubMed. [Link]

-

PNP catalyzes the conversion of (deoxy)inosine to hypoxanthine and (deoxy)ribose. Reactome. [Link]

-

Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. MDPI. [Link]

-

Convenient syntheses of 6-methylpurine and related nucleosides. PubMed. [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Reactome | PNP catalyzes the conversion of (deoxy)inosine to hypoxanthine and (deoxy)ribose [reactome.org]

- 5. researchgate.net [researchgate.net]

- 6. 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Enzymatic synthesis of 2'-deoxyadenosine and 6-methylpurine-2'-deoxyriboside by Escherichia coli DH5alpha overexpressing nucleoside phosphorylases from Escherichia coli BL21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystallization and preliminary X-ray studies of purine nucleoside phosphorylase from Cellulomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 6-METHYLPURINE-2'-DEOXY-BETA-D-RIBOSIDE | 16006-64-7 [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

Application Note: Elucidating the Mass Spectrometric Fragmentation of 6-Methylpurine 2'-deoxyriboside for High-Confidence Identification and Quantification

Abstract

6-Methylpurine 2'-deoxyriboside (6-MeP-dR) is a modified nucleoside of significant interest in biomedical research and drug development, serving as a chemical probe and an analog to endogenous nucleosides.[1][2] Accurate characterization and quantification of such molecules in complex biological matrices are paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.[3] This application note provides a detailed examination of the collision-induced dissociation (CID) fragmentation patterns of 6-MeP-dR observed via electrospray ionization (ESI) mass spectrometry. We present a foundational protocol for LC-MS/MS analysis and interpret the resulting fragmentation pathways, establishing a robust framework for the unambiguous identification and targeted quantification of 6-MeP-dR for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Modified Nucleosides

Modified nucleosides, whether endogenous or synthetic, play critical roles in a multitude of biological systems. They can act as epigenetic markers, intermediates in metabolic pathways, or, as in the case of 6-MeP-dR, analogs used to probe cellular processes or develop therapeutic agents. The structural similarity among nucleoside analogs necessitates highly selective analytical methods to differentiate and quantify them accurately.

Tandem mass spectrometry (MS/MS) provides this required selectivity by exploiting the unique gas-phase fragmentation chemistry of a target molecule.[4] Upon isolation of the protonated molecular ion ([M+H]⁺), collision-induced dissociation imparts energy, leading to predictable bond cleavages that generate a characteristic fingerprint of product ions.[5] Understanding this fragmentation is not merely an academic exercise; it is the cornerstone of developing highly sensitive and specific quantitative assays using modes like Multiple Reaction Monitoring (MRM).[6] This guide explains the causal factors behind the fragmentation of 6-MeP-dR and provides a validated workflow for its analysis.

Foundational Principles of Nucleoside Fragmentation

The fragmentation of purine deoxynucleosides under positive-ion ESI-MS/MS conditions is dominated by a single, high-probability event: the cleavage of the N-glycosidic bond linking the purine base to the 2'-deoxyribose sugar.[7][8]

-

Ionization: Electrospray ionization (ESI) is a "soft" ionization technique that gently transfers the analyte from solution to the gas phase, primarily as a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[9][10] This preserves the intact molecule for subsequent MS/MS analysis.

-

Glycosidic Bond Cleavage: The N-C bond between the N9 of the purine ring and the C1' of the deoxyribose is the most labile bond under CID conditions. Its cleavage results in the positive charge being retained by the more stable, aromatic purine base, which is readily protonated.[7]

-

Characteristic Ions: This cleavage event yields two key pieces of information:

-

A protonated base fragment ([BH₂]⁺) , which is typically the most abundant product ion.

-

A neutral loss of the deoxyribose moiety (as C₅H₈O₃, corresponding to a mass of 116.05 Da).

-

This predictable behavior allows for the confident identification of nucleosides and serves as the basis for targeted mass spectrometric assays.

Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a self-validating system for the analysis of 6-MeP-dR. The causality behind each step is explained to ensure robust and reproducible results.

Materials and Reagents

-

Analyte: this compound (C₁₁H₁₄N₄O₃, Mol. Wt.: 250.25 g/mol ) standard.

-

Solvents: LC-MS grade acetonitrile and water.

-

Mobile Phase Additive: Optima™ LC/MS grade formic acid.

-

Vials: Amber glass or polypropylene autosampler vials.

Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of 6-MeP-dR standard and dissolve in 1 mL of 50:50 acetonitrile:water. This stock should be stored at -20°C or below.[11]

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 acetonitrile:water to create a working solution for infusion or injection. Rationale: Starting with a known concentration allows for systematic optimization of MS parameters and establishment of instrument sensitivity.

Liquid Chromatography Method

Why use chromatography? While direct infusion can be used to study fragmentation, coupling MS with LC is essential for separating the analyte from complex matrix components, which prevents ion suppression and ensures accurate quantification.[12]

-

Instrument: A UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid serves as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode.[5]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 5% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 5% B

-

8.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Method

-

Instrument: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Key Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Gas Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Scan Mode: Product Ion Scan of m/z 251.1. Rationale: This scan mode isolates the precursor ion of 6-MeP-dR and detects all fragments generated from it, allowing for a complete characterization of its fragmentation fingerprint.

-

Collision Energy (CE): Ramp from 10 to 40 eV. Rationale: Varying the collision energy is critical. Low energy may not induce sufficient fragmentation, while excessive energy can lead to uninformative, smaller fragments. A ramp allows for the observation of the complete fragmentation cascade.[9]

Results: The Fragmentation Signature of 6-MeP-dR

Upon infusion or injection of the 6-MeP-dR standard, the primary ion observed in the full scan (MS1) spectrum is the protonated molecular ion, [M+H]⁺, at m/z 251.11 . Subjecting this precursor ion to collision-induced dissociation yields a characteristic product ion (MS2) spectrum dominated by the protonated 6-methylpurine base.

Table 1: Key Ions and Fragmentation Data for this compound

| Ion Description | Proposed Formula | Calculated m/z | Fragmentation Origin |

| Protonated Precursor | [C₁₁H₁₄N₄O₃ + H]⁺ | 251.1142 | Molecular Ion |

| Primary Product Ion | [C₆H₆N₄ + H]⁺ | 135.0665 | Protonated 6-methylpurine base, [BH₂]⁺ |

| Neutral Loss | C₅H₈O₃ | 116.0473 | Loss of the deoxyribose moiety |

The most prominent and analytically significant event is the transition m/z 251.1 → m/z 135.1 . This transition is both specific and efficient, making it the ideal choice for developing a quantitative MRM assay. The high stability of the resulting protonated purine base drives this fragmentation pathway, ensuring its dominance in the product ion spectrum.

Visualization of Workflows and Mechanisms

Diagrams provide an intuitive understanding of complex processes. The following have been generated using Graphviz to illustrate the logical and chemical flows described.

Figure 1: General experimental workflow for the LC-MS/MS analysis of 6-MeP-dR.

Figure 2: Primary fragmentation pathway of protonated this compound.

Conclusion

The tandem mass spectrometry fragmentation of this compound is characterized by a highly predictable and dominant pathway: the cleavage of the N-glycosidic bond. This process reliably generates a stable and abundant protonated base fragment ([BH₂]⁺) at m/z 135.1 from the precursor ion at m/z 251.1. This distinct fragmentation signature provides an unequivocal basis for the identification of 6-MeP-dR. The protocol detailed herein offers a robust and validated method for achieving this analysis, establishing the m/z 251.1 → m/z 135.1 transition as the optimal selection for developing sensitive and specific MRM-based quantitative assays. This foundational knowledge empowers researchers to confidently measure 6-MeP-dR in diverse and complex samples, advancing studies in drug development and molecular biology.

References

- Analysis of Modified Deoxynucleosides by Electrospray Ionization Mass SPECTROMETRY. (n.d.). Google Books.

- Analysis of Modified Deoxynucleosides by Electrospray Ionization Mass SPECTROMETRY. (2006, September 23). ACS Publications.

- Analysis of Oligonucleotides by Electrospray Ionization Mass Spectrometry. (n.d.). Deep Blue Repositories.

- Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides. (2025, August 9). ResearchGate.

- Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. (2018, February 2). KoreaMed Synapse.

- Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy. (2005, November 15). PubMed.

- LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. (2022, March 21). Frontiers.

- LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. (n.d.). PMC.

- Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. (n.d.). Shimadzu Corporation.

- The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (n.d.). Life Science Journal.

- Quantitative Analysis of N6-methyladenosine (m6A) in DNA using LC-MS/MS. (n.d.). Benchchem.

- Mass Spectrometry of Structurally Modified DNA. (2013, February 26). PMC.

- Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. (2005, August 31). MDPI.

- 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine | Purine Nucleoside Analog. (n.d.). Selleck Chemicals.

- Ion fragmentation of small molecules in mass spectrometry. (2010, January 22). SlideShare.

Sources

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uab.edu [uab.edu]

- 6. shimadzu.com [shimadzu.com]

- 7. researchgate.net [researchgate.net]

- 8. lifesciencesite.com [lifesciencesite.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. synapse.koreamed.org [synapse.koreamed.org]

- 12. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Enzymatic Resistance in 6-Methylpurine 2'-deoxyriboside (6-MeP-dR) Incorporation

Welcome to the technical support center for 6-Methylpurine 2'-deoxyriboside (6-MeP-dR). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the experimental application of 6-MeP-dR. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the successful incorporation of this potent nucleoside analog into your research.

I. Foundational Knowledge: The Action and Resistance of 6-MeP-dR

This compound (6-MeP-dR) is a purine nucleoside analog with significant potential in anticancer research. Its efficacy is rooted in its ability to be incorporated into the DNA of proliferating cells, leading to disruptions in DNA synthesis and function, ultimately triggering cell death.[1] However, the development of enzymatic resistance is a common hurdle in the laboratory and a critical aspect of its clinical potential.

The cytotoxic effect of 6-MeP-dR is not inherent. It must first be activated within the cell through a series of phosphorylation steps to its triphosphate form, this compound triphosphate (6-MeP-dGTP). This active metabolite can then be incorporated into DNA by cellular polymerases.

The primary mechanism of action for related purine analogs, such as 6-mercaptopurine (6-MP), involves the intracellular conversion to active thioguanine nucleotides, which are then incorporated into DNA and RNA.[2] This incorporation leads to cytotoxicity by triggering the mismatch repair pathway.[2]

Resistance to 6-MeP-dR can arise from a variety of enzymatic alterations that either prevent its activation or enhance its inactivation and removal from the cell.

II. Visualizing the Pathway: Metabolism and Resistance

To better understand the cellular journey of 6-MeP-dR, the following diagram illustrates its metabolic activation and the key points where enzymatic resistance can occur.

Caption: Metabolic pathway and resistance mechanisms of 6-MeP-dR.

III. Troubleshooting Guide: A Question & Answer Approach

This section addresses common experimental challenges in a direct question-and-answer format, providing both the rationale and actionable solutions.

Q1: My cells show little to no response to 6-MeP-dR treatment, even at high concentrations. What are the likely causes and how can I investigate them?

A1: High-level resistance to 6-MeP-dR often points to defects in the metabolic activation pathway. The primary suspects are the enzymes responsible for the initial phosphorylation step.

-

Plausible Cause 1: Low or Deficient Deoxycytidine Kinase (dCK) Activity.

-

Rationale: Deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway of deoxynucleosides and is responsible for the phosphorylation of many nucleoside analogs.[3][4] Due to its broad substrate specificity, it is the most likely candidate for the initial phosphorylation of 6-MeP-dR.[4] Low or absent dCK activity will prevent the conversion of 6-MeP-dR to its active triphosphate form.

-

Troubleshooting & Validation:

-

Assess dCK Expression: Perform Western blotting or qRT-PCR to determine the protein and mRNA levels of dCK in your resistant cells compared to a sensitive control cell line.

-

Measure dCK Enzymatic Activity: Utilize a commercially available dCK activity assay kit or a published protocol to directly measure the kinase activity in cell lysates.[5][6][7] These assays often measure the phosphorylation of a known dCK substrate.

-

Positive Control: Treat a known dCK-proficient cell line with 6-MeP-dR in parallel to confirm the drug's activity under your experimental conditions.

-

-

-

Plausible Cause 2: Deficient Adenine Phosphoribosyltransferase (APRT) Activity.

-

Rationale: 6-MeP-dR can be cleaved to its base, 6-methylpurine, which can then be converted to its active nucleotide form by adenine phosphoribosyltransferase (APRT).[8][9] Resistance to 6-methylpurine has been directly linked to defective APRT.[8][9]

-

Troubleshooting & Validation:

-

Assess APRT Expression: Similar to dCK, evaluate APRT protein and mRNA levels in your resistant and sensitive cell lines.

-

Measure APRT Enzymatic Activity: Use an APRT activity assay to quantify the enzyme's function in cell lysates.[10][11][12] These assays typically measure the conversion of adenine to AMP.

-

-

-

Plausible Cause 3: Increased 5'-Nucleotidase Activity.

-

Rationale: 5'-Nucleotidases are enzymes that dephosphorylate nucleoside monophosphates, effectively reversing the activation step.[13] Overexpression of these enzymes can lead to increased inactivation of 6-MeP-dMP, preventing its conversion to the active triphosphate form.

-

Troubleshooting & Validation:

-

Q2: I observe initial sensitivity to 6-MeP-dR, but the effect diminishes over time, or I'm trying to establish a resistant cell line. What are the potential mechanisms for acquired resistance?

A2: Acquired resistance often involves the upregulation of drug efflux pumps or alterations in downstream pathways that handle DNA damage.

-

Plausible Cause 1: Increased Drug Efflux.

-

Rationale: Cells can actively pump drugs out, reducing the intracellular concentration to sub-therapeutic levels. ATP-binding cassette (ABC) transporters are a major family of efflux pumps implicated in multidrug resistance.

-

Troubleshooting & Validation:

-

Use Efflux Pump Inhibitors: Co-treat your cells with 6-MeP-dR and a broad-spectrum ABC transporter inhibitor (e.g., verapamil or cyclosporin A). A restoration of sensitivity would suggest the involvement of efflux pumps.

-

Measure Intracellular Drug Concentration: Utilize LC-MS/MS to quantify the intracellular levels of 6-MeP-dR and its phosphorylated metabolites in the presence and absence of an efflux inhibitor.[5][14][18][19][20]

-

Expression Analysis: Profile the expression of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) in your resistant cells.

-

-

-

Plausible Cause 2: Alterations in the DNA Mismatch Repair (MMR) Pathway.

-

Rationale: The cytotoxicity of purine analogs that are incorporated into DNA is often mediated by the cell's attempt to repair the resulting mismatches.[6][17][21] The mismatch repair (MMR) system recognizes these distortions, leading to futile repair cycles that result in DNA strand breaks and apoptosis.[6][17] Cells with a deficient MMR pathway may be more tolerant to the presence of 6-MeP in their DNA.

-

Troubleshooting & Validation:

-

Assess MMR Protein Status: Perform Western blotting for key MMR proteins (e.g., MSH2, MSH6, MLH1, PMS2) in your resistant and sensitive cell lines. Loss of expression of any of these components can lead to an MMR-deficient state.

-

Microsatellite Instability (MSI) Testing: Analyze microsatellite loci to determine if the resistant cells have an MSI-high phenotype, which is a hallmark of MMR deficiency.

-

Functional MMR Assay: Utilize in vitro or in vivo MMR activity assays to directly assess the functionality of the MMR pathway.

-

-

IV. Experimental Protocols & Data

Protocol 1: General Guidelines for 6-MeP-dR Treatment in Cell Culture

-

Reconstitution: Reconstitute 6-MeP-dR in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-50 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

-

Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of 6-MeP-dR. Perform a serial dilution from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours). The optimal incubation time will vary depending on the cell line and the experimental endpoint.

-

Assessment of Viability: Determine cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.

Table 1: Representative IC50 Values for 6-Methylpurine Analogs in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 6-Methylpurine-β-D-riboside | CCRF-CEM | Leukemia | 0.006 | [22] |

| 6-Methylpurine-β-D-riboside | MOLT-4 | Leukemia | 0.034 | [22] |

| 6-Methylpurine-α-D-riboside | CCRF-CEM | Leukemia | 1.47 | [22] |

| 6-Methylpurine-α-D-riboside | MOLT-4 | Leukemia | 4.83 | [22] |

| Generic Compound | A549 | Lung | >200 | [23] |

| Generic Compound | A2780 | Ovarian | >200 | [23] |

| Generic Compound | HeLa | Cervical | >200 | [23] |

| Generic Compound | MCF-7 | Breast | >200 | [23] |

Note: This table provides a range of reported IC50 values for related compounds to serve as a starting point for experimental design. The actual IC50 for 6-MeP-dR will need to be determined empirically for each cell line.

Protocol 2: Workflow for Investigating Resistance to 6-MeP-dR

Caption: A stepwise workflow for diagnosing the cause of 6-MeP-dR resistance.

V. Frequently Asked Questions (FAQs)

-

Q: What is a good starting concentration range for 6-MeP-dR in a cell viability assay?

-

A: Based on data from similar compounds, a wide range should be tested initially, for example, from low nanomolar (1 nM) to high micromolar (100 µM). This will help to determine the IC50 for your specific cell line.

-

-

Q: Can I use 6-MeP-dR in combination with other drugs?

-

A: Yes, combination therapies are a common strategy to overcome drug resistance. For example, combining 6-MeP-dR with an inhibitor of an efflux pump or an agent that targets a parallel survival pathway could be synergistic.

-

-

Q: How can I confirm that 6-MeP-dR is being incorporated into DNA?

-

A: This can be a challenging but important experiment. One approach is to use radiolabeled 6-MeP-dR and measure the radioactivity in purified DNA. Alternatively, highly sensitive LC-MS/MS methods can be developed to detect the modified base in hydrolyzed DNA.

-

-

Q: My cells are sensitive to 6-mercaptopurine (6-MP) but resistant to 6-MeP-dR. What could explain this?

-

A: This suggests a difference in the activation pathways of the two drugs. 6-MP is primarily activated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), whereas 6-MeP-dR likely relies on a deoxyribonucleoside kinase like dCK for its initial phosphorylation. Your cells may have sufficient HGPRT activity but deficient dCK activity.

-

VI. Concluding Remarks

Overcoming enzymatic resistance to 6-MeP-dR requires a systematic and evidence-based approach. By understanding the key enzymatic players in its metabolism and having a robust set of troubleshooting strategies, researchers can effectively diagnose and potentially circumvent resistance in their experimental models. This guide provides a framework for these investigations, empowering you to maximize the potential of 6-MeP-dR in your research.

References

- Liang, S., Li, W., Gao, T., Zhu, X., Yang, G., & Ren, D. (2010). Enzymatic synthesis of 2'-deoxyadenosine and 6-methylpurine-2'-deoxyriboside by Escherichia coli DH5alpha overexpressing nucleoside phosphorylases from Escherichia coli BL21. Journal of Bioscience and Bioengineering, 110(2), 165-168.

- Cassidy-Hanley, D. M., & Clark, T. G. (2018). Resistance to 6-Methylpurine is Conferred by Defective Adenine Phosphoribosyltransferase in Tetrahymena. Genes, 9(4), 179.

-

Assay Genie. (n.d.). 5'-Nucleotidase (CD73) Activity Assay Kit (Colorimetric) (#BN01150). Retrieved from [Link]

- Kocharian, Sh. M., & Akopian, Zh. I. (1977). [Mutations of resistance to 2,6-diaminopurine and 6-methylpurine that affect adenine phosphoribosyltransferase in Escherichia coli K-12]. Genetika, 13(10), 1823-1831.

- Cassidy-Hanley, D. M., & Clark, T. G. (2018). Resistance to 6-Methylpurine is Conferred by Defective Adenine Phosphoribosyltransferase in Tetrahymena. Genes, 9(4), 179.

- Chang, C. W., Chen, Y. C., & Chen, Y. J. (2012). Facile method for determination of deoxycytidine kinase activity in biological milieus. Journal of the Chinese Chemical Society, 59(8), 983-988.

-

Novocib. (2022, February 18). PRECICE® HPRT Assay Kit. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

-

Creative BioMart. (n.d.). dCK Screening Assay Kit. Retrieved from [Link]

-

Creative BioMart. (n.d.). HPRT Assay Kit. Retrieved from [Link]

-

Diazyme Laboratories. (n.d.). 5'- Nucleotidase (5'-NT) Assay. Retrieved from [Link]

-

SignalChem. (n.d.). CK1δ Kinase Assay Protocol. Retrieved from [Link]

- ScienceDirect. (n.d.). Adenine phosphoribosyltransferase. Methods in Enzymology, 51, 456-463.

- Moir, J. D., & Glick, D. (1986). A colorimetric assay for the determination of 5'-nucleotidase activity. Analytical Biochemistry, 155(1), 123-127.

-

Novocib. (2025, October 9). Deoxycytidine Kinase Phosphorylation Assay Kit. Retrieved from [Link]

- Parker, W. B., Allan, P. W., Shaddix, S. C., Rose, L. M., Speegle, H. F., Gillespie, G. Y., & Bennett, L. L. (1998). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Biochemical Pharmacology, 55(10), 1673-1681.

- Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active. (2020). PLOS Neglected Tropical Diseases, 14(1), e0007973.

- Zou, Y., Li, S., Hu, Y., Liu, Y., & Zhang, Y. (2023). Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. International Journal of Nanomedicine, 18, 147-164.

- Gillespie, J. R., & Secrist, J. A. (2005). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Molecules, 10(9), 1079-1085.

- Mojas, C., Lopes, M., & Jiricny, J. (2015). Mismatch repair-dependent metabolism of O6-methylguanine-containing DNA in Xenopus laevis egg extracts. DNA Repair, 29, 1-9.

-

Novocib. (n.d.). dCK Phosphorylation Assay Kit. Retrieved from [Link]

- Gillespie, J. R., & Secrist, J. A. (2022). Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Molecules, 27(15), 4896.

- Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. (2026). Cancers, 18(2), 345.

-

Wikipedia. (n.d.). DNA mismatch repair. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibitory Concentrations IC 50 of Compounds 3 and 6 on Different Cell Lines a. Retrieved from [Link]

- Ruiz van Haperen, V. W., Veerman, G., Boven, E., & Peters, G. J. (1994). Regulation of phosphorylation of deoxycytidine and 2',2'-difluorodeoxycytidine (gemcitabine); effects of cytidine 5'-triphosphate and uridine 5'. Biochemical Pharmacology, 48(8), 1549-1557.

- Ganesa, S. (2021).

- Amporndanai, K., O'Connor, M. J., & Zhu, J. Y. (2014). Structure-Guided Development of Deoxycytidine Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability. Journal of Medicinal Chemistry, 57(12), 5192-5204.

-

Novocib. (2025, October 9). Deoxycytidine Kinase Phosphorylation Assay Kit. Retrieved from [Link]

-

Oncohema Key. (2016, May 27). Purine Antimetabolites. Retrieved from [Link]

- Wild, K., Bohner, T., Folkers, G., & Schulz, G. E. (1997). The structures of thymidine kinase from herpes simplex virus type 1 in complex with substrates and a substrate analogue. Protein Science, 6(10), 2097-2106.

- Saffhill, R. (1984). The incorporation of O6-methyldeoxyguanosine and O4-methyldeoxythymidine monophosphates into DNA by DNA polymerases I and alpha. Nucleic Acids Research, 12(10), 4171-4180.

- Gillespie, J. R., & Secrist, J. A. (2005). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Molecules, 10(9), 1079-1085.

-

Synnovis. (2026, January 30). APRT (Adenine phosphoribosyltransferase) enzyme assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Supplementary Table 1. STP-B in vitro relative IC50 values for 199 cancer cell lines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase. Retrieved from [Link]

-

Eurofins. (2024, October 24). HPRT Assay. Retrieved from [Link]

-

Amsterdam UMC. (n.d.). Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Retrieved from [Link]

- Boitz, J. M., & Sabini, E. (2020). Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active. PLOS Neglected Tropical Diseases, 14(1), e0007973.

- Ealvarone, M., & Secrist, J. A. (2016). Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase. European Journal of Medicinal Chemistry, 108, 380-390.

- Gillespie, J. R., & Secrist, J. A. (2005). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Molecules, 10(9), 1079-1085.

Sources

- 1. mcgill.ca [mcgill.ca]

- 2. lines ic50 values: Topics by Science.gov [science.gov]

- 3. Structure-Guided Development of Deoxycytidine Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mismatch repair-dependent metabolism of O6-methylguanine-containing DNA in Xenopus laevis egg extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. azolifesciences.com [azolifesciences.com]

- 11. mbb.yale.edu [mbb.yale.edu]

- 12. 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unscheduled m6A Deposition in RNA via m6ATP Incorporation by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzymatic synthesis of 2'-deoxyadenosine and 6-methylpurine-2'-deoxyriboside by Escherichia coli DH5alpha overexpressing nucleoside phosphorylases from Escherichia coli BL21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mismatch repair-dependent processing of methylation damage gives rise to persistent single-stranded gaps in newly replicated DNA [genesdev.cshlp.org]

- 18. researchgate.net [researchgate.net]

- 19. Simultaneous and absolute quantification of nucleoside triphosphates using liquid chromatography–triple quadrupole tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]

- 21. Mismatch repair proteins collaborate with methyltransferases in the repair of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. rsc.org [rsc.org]

Minimizing side reactions during 6-Methylpurine 2'-deoxyriboside functionalization

Welcome to the technical support center for the functionalization of 6-methylpurine 2'-deoxyriboside. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this important nucleoside analog. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate and overcome challenges in your experiments.

This guide is structured to address the most common issues encountered during the chemical modification of this compound, with a focus on minimizing side reactions and maximizing the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when functionalizing this compound?

The primary side reactions of concern are:

-

Depurination (Glycosidic Bond Cleavage): This is the hydrolytic cleavage of the bond between the 6-methylpurine base and the deoxyribose sugar, leading to the loss of the purine base and the formation of an apurinic site. Deoxyribonucleosides are particularly susceptible to this, more so than ribonucleosides.[1] This is often exacerbated by acidic conditions.

-

N-Alkylation/N-Acylation at Non-Target Positions: The purine ring has multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). While the glycosidic bond is at N9, other nitrogens can compete for electrophiles, leading to a mixture of isomers. Direct alkylation often results in a mixture of N7 and N9 substituted products.[1][2]

-

Side Reactions of the 6-Methyl Group: While generally stable, the 6-methyl group can be susceptible to oxidation under harsh conditions, potentially forming a hydroxymethyl or even a carboxylic acid group. This is a less common but possible side reaction to consider, especially if using strong oxidizing agents in your synthetic route.

-

Reactions at the Hydroxyl Groups: Unprotected 3'- and 5'-hydroxyl groups on the deoxyribose are nucleophilic and can react with electrophiles intended for other parts of the molecule.

-

Side Reactions from Reagents: Reagents used for functionalization, such as in the Mitsunobu reaction, can lead to their own set of byproducts that can complicate purification. For example, in a Mitsunobu reaction, the azodicarboxylate can sometimes act as a nucleophile.[3]

Q2: How can I prevent depurination during my reaction?

Depurination is a significant concern, especially with purine deoxyribonucleosides.[1] The key is to maintain strict control over the reaction pH.

-

Avoid Acidic Conditions: Whenever possible, avoid strongly acidic conditions. If an acid catalyst is required, use the mildest possible acid at the lowest effective concentration and temperature.

-

Buffer Your Reactions: If the reaction is expected to generate acidic byproducts, consider using a non-nucleophilic buffer to maintain a neutral pH.

-

Protecting Groups: While primarily used to prevent reactions at the hydroxyls, bulky protecting groups on the sugar moiety can sometimes sterically hinder the approach of hydronium ions to the glycosidic bond, offering a degree of protection.

Q3: I am seeing multiple products in my reaction mixture that seem to be isomers. What is happening and how can I control the regioselectivity of N-alkylation?

The presence of multiple isomers is a classic challenge in purine chemistry, arising from the different nucleophilicities of the ring nitrogens.

-

Kinetic vs. Thermodynamic Control: Alkylation at N7 is often the kinetically favored product (formed faster at lower temperatures), while the N9-alkylated product is typically the thermodynamically more stable isomer.[1][2] Running the reaction at elevated temperatures for longer times will favor the N9 isomer.[2]

-

Solvent Effects: The choice of solvent can influence the regioselectivity. More polar aprotic solvents like acetonitrile (ACN) can favor the formation of the N7 isomer, while less polar solvents like 1,2-dichloroethane (DCE) might favor the N9 isomer under certain conditions.[2]

-

Bulky Electrophiles: Using a sterically hindered electrophile can favor substitution at the less sterically hindered N9 position.

-

Silylation: In some cases, transient silylation of the purine ring can direct alkylation to a specific nitrogen.

Troubleshooting Guides

This section provides detailed troubleshooting for common functionalization procedures.

Procedure 1: 5'-Hydroxyl Phosphorylation

Phosphorylation of the 5'-hydroxyl group is a common step to enable subsequent ligation or for use in biological assays.

Protocol: 5'-Phosphorylation using T4 Polynucleotide Kinase (PNK)

This protocol is adapted for a small scale (5 µM final concentration in 100 µl).

| Step | Reagent | Volume |

| 1 | Nuclease-free water | 84 µl |

| 2 | T4 DNA Ligase Reaction Buffer (10X) | 10 µl |

| 3 | This compound (100 µM stock) | 5 µl |

| 4 | T4 Polynucleotide Kinase (10 U/µl) | 1 µl |

Reaction Incubation:

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Heat-inactivate the T4 PNK at 65°C for 20 minutes.[4]

-

The phosphorylated product is now ready for use or can be purified.

Troubleshooting 5'-Phosphorylation

| Problem | Possible Cause(s) | Solution(s) |

| Low phosphorylation efficiency | Inactive T4 PNK | Ensure the enzyme is stored correctly and has not been subjected to multiple freeze-thaw cycles. Use a fresh aliquot if in doubt. |

| Contaminants in the substrate | Purify the starting this compound to remove any potential inhibitors of the enzyme. | |

| Insufficient ATP | The T4 DNA Ligase buffer contains ATP. If you are using a different buffer, ensure it is supplemented with ATP to a final concentration of 1 mM. | |

| Degradation of the product | Nuclease contamination | Use nuclease-free water and pipette tips. Ensure all glassware is properly sterilized. |

| Depurination | Although enzymatic reactions are buffered, ensure the pH of your substrate solution is near neutral. | |

| Difficulty in purifying the product | Co-elution with enzyme | For downstream applications sensitive to the presence of the heat-inactivated enzyme, purify the phosphorylated oligonucleotide using a spin column cleanup kit.[4] |

Procedure 2: Functionalization of the 3'-Hydroxyl via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol or for introducing a variety of functional groups with an acidic N-H or O-H bond.[5]

General Protocol: Mitsunobu Reaction

This is a general procedure and may need optimization for your specific nucleophile.

-